2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the reaction of the quinazolinone intermediate with a benzodioxole derivative, often through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzodioxole-substituted quinazolinone with a dimethylphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinazolinone or benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions could introduce various aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The benzodioxole moiety may contribute to the compound’s ability to interact with these targets, potentially leading to inhibition or activation of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety are often bioactive and can serve as useful pharmacophores.
Uniqueness
What sets 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one apart is the combination of the quinazolinone and benzodioxole moieties, which may confer unique biological properties. This dual functionality could make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-15-6-5-9-20(16(15)2)26-23(25-19-8-4-3-7-18(19)24(26)27)13-28-17-10-11-21-22(12-17)30-14-29-21/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLVOVRWLQJLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)COC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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